4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine
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Overview
Description
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of a pyrimidine ring substituted with a 2-amino group and an ethenyl group linked to a 2-chloro-6-fluorophenyl moiety. Its distinct chemical structure makes it a valuable subject for research in drug discovery, molecular biology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzaldehyde and 2-aminopyrimidine.
Condensation Reaction: The 2-chloro-6-fluorobenzaldehyde undergoes a condensation reaction with 2-aminopyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) to form the intermediate product.
Ethenylation: The intermediate product is then subjected to ethenylation using a suitable reagent like vinyl bromide under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-6-fluorophenyl)ethylamine
- 4,6-Diphenylpyrimidin-2-amine
- 2-Chloro-6-(methylamino)pyrimidine
Uniqueness
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine stands out due to its unique combination of a pyrimidine ring with a 2-amino group and an ethenyl group linked to a 2-chloro-6-fluorophenyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3/c13-10-2-1-3-11(14)9(10)5-4-8-6-7-16-12(15)17-8/h1-7H,(H2,15,16,17)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKHKEBWLGTDBU-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC2=NC(=NC=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C2=NC(=NC=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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